molecular formula C8H11BrN2O B13550779 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine

3-((5-Bromopyridin-3-yl)oxy)propan-1-amine

Cat. No.: B13550779
M. Wt: 231.09 g/mol
InChI Key: FTNSYSGRLNFPSU-UHFFFAOYSA-N
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Description

3-((5-Bromopyridin-3-yl)oxy)propan-1-amine is an organic compound belonging to the family of pyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an amine group linked via a propoxy chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine typically involves the reaction of 5-bromopyridine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced reactors and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromopyridin-3-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-((5-Bromopyridin-3-yl)oxy)propan-1-amine is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine
  • 3-((5-Bromopyridin-4-yl)oxy)propan-1-amine
  • 3-((5-Bromopyridin-3-yl)oxy)propan-1-ol

Uniqueness

3-((5-Bromopyridin-3-yl)oxy)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11BrN2O/c9-7-4-8(6-11-5-7)12-3-1-2-10/h4-6H,1-3,10H2

InChI Key

FTNSYSGRLNFPSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)OCCCN

Origin of Product

United States

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